3-amino-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride dihydrate
CAS No.:
Cat. No.: VC13527287
Molecular Formula: C9H15ClN2O3
Molecular Weight: 234.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15ClN2O3 |
|---|---|
| Molecular Weight | 234.68 g/mol |
| IUPAC Name | 3-amino-1-methyl-3H-indol-2-one;dihydrate;hydrochloride |
| Standard InChI | InChI=1S/C9H10N2O.ClH.2H2O/c1-11-7-5-3-2-4-6(7)8(10)9(11)12;;;/h2-5,8H,10H2,1H3;1H;2*1H2 |
| Standard InChI Key | MAZVGDJUHDOOGD-UHFFFAOYSA-N |
| SMILES | CN1C2=CC=CC=C2C(C1=O)N.O.O.Cl |
| Canonical SMILES | CN1C2=CC=CC=C2C(C1=O)N.O.O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characterization
The compound exists as a crystalline hydrochloride salt with two water molecules of hydration, yielding the molecular formula C₉H₁₁ClN₂O·2H₂O and a molecular weight of 234.68 g/mol. Its IUPAC name, 3-amino-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride dihydrate, reflects the indolin-2-one core substituted with methyl and amino groups at positions 1 and 3, respectively. The hydrochloride salt enhances solubility in polar solvents, while the dihydrate form stabilizes the crystal lattice under ambient conditions.
Structural Features:
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Indolin-2-one backbone: A bicyclic system comprising a benzene ring fused to a pyrrolidone moiety.
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Substituents:
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N1-methyl group: Enhances lipophilicity and metabolic stability.
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C3-amino group: Provides hydrogen-bonding capability for target interactions.
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Counterion: Chloride balances the protonated amino group, improving crystallinity.
Spectroscopic and Crystallographic Data
Single-crystal X-ray diffraction (SCXRD) analyses of analogous indolin-2-one derivatives reveal planar bicyclic systems with hydrogen-bonding networks involving the amino group and water molecules . The (Z)-configuration of related compounds has been confirmed via NOESY NMR, though specific data for this dihydrate remains unpublished .
Key Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| Melting Point | 215–217°C (decomposes) | Estimated |
| Solubility (25°C) | 58 mg/mL in H₂O | PubChem |
| LogP (Octanol-Water) | 1.24 | Calculated |
| pKa (Amino Group) | 8.9 ± 0.2 | Estimated |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The anhydrous hydrochloride form is typically synthesized via catalytic hydrogenation of 3-(hydroxyimino)-1-methylindolin-2-one using 10% palladium on carbon (Pd/C) in methanol under a hydrogen atmosphere (1 atm, 10 hours). Subsequent addition of concentrated HCl yields the hydrochloride salt, which is crystallized as the dihydrate from aqueous ethanol.
Optimized Reaction Conditions:
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Starting Material: 3-(Hydroxyimino)-1-methylindolin-2-one (purity >95%).
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Catalyst: 10% Pd/C (0.1 equiv by weight).
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Solvent: Methanol (0.5 M concentration).
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Temperature: 25°C (room temperature).
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Workup: Filtration, solvent removal under reduced pressure, and recrystallization from EtOH/H₂O (4:1).
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance reaction efficiency and safety. Key process parameters include:
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Pressure: 3–5 bar H₂ to accelerate reaction kinetics.
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Catalyst Recycling: Pd/C recovery via centrifugation achieves >90% reuse efficiency.
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Crystallization Control: Gradient cooling (1°C/min) produces uniform crystals with ≤0.5% impurities.
| Compound Class | Target Enzyme | IC₅₀ (µM) | Selectivity Index |
|---|---|---|---|
| 3-Aminoindolin-2-one | EGFR Kinase | 1.2 ± 0.3 | 8.2 (vs. VEGFR2) |
| 5-Amino-1-methylindolinone | c-Met Kinase | 4.7 ± 1.1 | 3.1 |
| Parent Indolin-2-one | PDGFR-α | >50 | N/A |
Antimicrobial Efficacy
Preliminary screening against Gram-positive pathogens reveals moderate activity, with MIC values of 16–32 µg/mL against Staphylococcus aureus (ATCC 29213). This correlates with the compound's ability to disrupt cell wall biosynthesis through undetermined mechanisms.
Applications in Medicinal Chemistry
Drug Discovery Scaffold
The indolin-2-one core serves as a privileged structure in kinase inhibitor development. Strategic modifications to the 3-amino group enable:
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Hydrogen-bond donor/acceptor sites for ATP-binding pocket interactions.
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Side-chain diversification via reductive amination or acylation.
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